molecular formula C9H13ClN2O B2563969 (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1314355-43-5

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2563969
CAS No.: 1314355-43-5
M. Wt: 200.67
InChI Key: JVISUMSUTIGTRO-FVGYRXGTSA-N
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Description

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-3-yloxy)pyridine hydrochloride
  • (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine hydrochloride
  • (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

Uniqueness

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is unique due to the position of the pyrrolidine ring on the pyridine core. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds. The specific arrangement of atoms can result in different biological activities and applications, highlighting the importance of structural variation in chemical research.

Properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISUMSUTIGTRO-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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